(2-Bromo-pyridin-4-ylmethyl)-cyclobutyl-amine
Overview
Description
(2-Bromo-pyridin-4-ylmethyl)-cyclobutyl-amine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the second position of the pyridine ring and a cyclobutyl-amine group attached to the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-pyridin-4-ylmethyl)-cyclobutyl-amine typically involves the bromination of pyridine derivatives followed by the introduction of the cyclobutyl-amine group. One common method includes the reaction of 2-bromo-4-pyridinecarboxaldehyde with cyclobutylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes followed by amination reactions. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-pyridin-4-ylmethyl)-cyclobutyl-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized products.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, oxidized compounds, and reduced amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2-Bromo-pyridin-4-ylmethyl)-cyclobutyl-amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (2-Bromo-pyridin-4-ylmethyl)-cyclobutyl-amine involves its interaction with specific molecular targets and pathways. The bromine atom and the cyclobutyl-amine group play crucial roles in its reactivity and binding affinity. The compound may act by inhibiting or activating certain enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2-Bromo-pyridin-4-ylmethyl)-cyclopropyl-amine: This compound has a cyclopropyl group instead of a cyclobutyl group, leading to differences in reactivity and biological activity.
(2-Bromo-pyridin-4-ylmethyl)-isopropyl-amine:
Uniqueness
(2-Bromo-pyridin-4-ylmethyl)-cyclobutyl-amine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The cyclobutyl-amine group provides a unique steric and electronic environment, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[(2-bromopyridin-4-yl)methyl]cyclobutanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2/c11-10-6-8(4-5-12-10)7-13-9-2-1-3-9/h4-6,9,13H,1-3,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZOBKVXUGFKNAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NCC2=CC(=NC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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